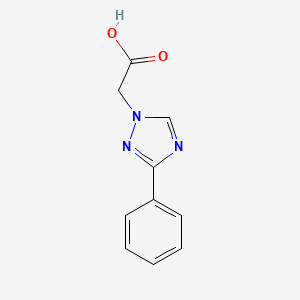

2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid

Übersicht

Beschreibung

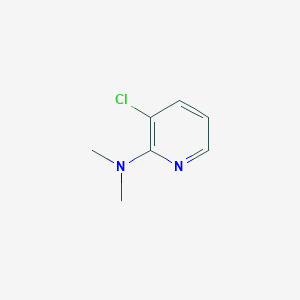

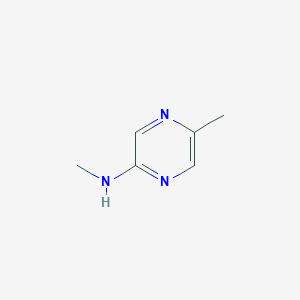

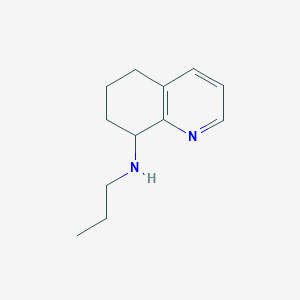

“2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds . These scaffolds can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” and its derivatives was established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” include efficient construction of the triazole ring under flow conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid” and its derivatives can be characterized by various spectroscopic techniques . For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

- 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid derivatives, obtained through cycloaddition of arylazides to acetylacetone, undergo transformations to form various compounds, including 4-quinolinecarboxylic acids and triazolothiadiazole derivatives (Pokhodylo et al., 2009).

Multicomponent Synthesis

- An atom-economical multicomponent synthesis approach has been used to create various derivatives of this compound, showcasing the versatility and efficiency of this chemical structure (Sujatha et al., 2018).

Agonist Activities

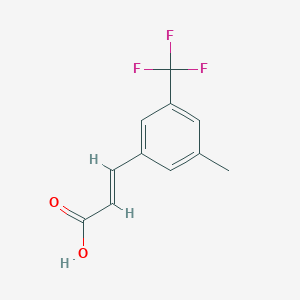

- Certain derivatives, like 2-{4-[(1-(3-fluoro-4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylthio]-2-methylphenoxy}acetic acid, exhibit potent agonist activities for PPARalpha and PPARdelta, indicating potential pharmaceutical applications (Ciocoiu et al., 2010).

Chemical Properties and Acid-Base Properties

- The study of physical and chemical properties, including ionization constants, of derivatives has been conducted to understand their potential biological activity and pharmaceutical applications (Kaplaushenko, 2014).

Fungicidal Activity

- Novel derivatives have shown moderate to excellent fungicidal activity, indicating their potential in agricultural applications (Mao et al., 2013).

Antimicrobial Activities

- The compound and its derivatives have been explored for antimicrobial activities, providing insights into their potential use in medicine and pharmaceuticals (Demirbas et al., 2004).

Sustainable Synthesis

- A novel, metal-free process under continuous-flow conditions for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid highlights the importance of sustainable and efficient production methods (Tortoioli et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid is the aromatase enzyme . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme .

Mode of Action

The interaction of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid with its target involves the formation of hydrogen bonds . The phenyl moieties of the compound have a key interaction in the active site of the enzyme . This interaction leads to the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of the aromatase enzyme by 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid affects the biosynthesis of ergosterol . This process involves blocking 14-α-demethylation, which results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid can influence its pharmacokinetic properties . This moiety can form hydrogen bonds with different targets, leading to the improvement of the compound’s pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The molecular and cellular effects of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid’s action include the inhibition of the aromatase enzyme and disruption of the fungal membranes . This leads to the accumulation of 14-α-methyl-steroids . In terms of cellular effects, some derivatives of 1,2,4-triazole, including 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid, have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetic acid can be influenced by various environmental factors. For instance, the compound’s ability to form hydrogen bonds can be affected by the polarity of the environment . Additionally, the compound’s synthesis under flow conditions suggests that it may be well-suited for industrial-scale production .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-phenyl-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-9(15)6-13-7-11-10(12-13)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHAAPOMKCDXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1429559.png)

![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)

![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)